Cas no 2229467-73-4 (2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine)

2-1-(2-Fluoro-4-nitrophenyl)cyclopropylethan-1-amine is a structurally distinct cyclopropylamine derivative featuring a fluoronitrophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique scaffold, which combines a cyclopropyl ring with an electron-withdrawing nitro group and fluorine substitution. Such structural features may enhance binding affinity and metabolic stability, making it a potential intermediate for bioactive molecule synthesis. The presence of both amine and nitro functional groups allows for further derivatization, enabling applications in drug discovery and agrochemical development. Its well-defined chemical properties facilitate precise modifications, supporting its utility in targeted synthetic pathways.
2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine structure
2229467-73-4 structure
Product Name:2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine
CAS No:2229467-73-4
MF:C11H13FN2O2
MW:224.231526136398
CID:6568923
PubChem ID:165971706
Update Time:2025-06-09

2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine
    • 2229467-73-4
    • 2-[1-(2-fluoro-4-nitrophenyl)cyclopropyl]ethan-1-amine
    • EN300-1757665
    • Inchi: 1S/C11H13FN2O2/c12-10-7-8(14(15)16)1-2-9(10)11(3-4-11)5-6-13/h1-2,7H,3-6,13H2
    • InChI Key: CMAQIRIPWFBUEO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1(CCN)CC1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 224.09610582g/mol
  • Monoisotopic Mass: 224.09610582g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.8Ų

2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine Pricemore >>

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2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine Related Literature

Additional information on 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine

Introduction to 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine (CAS No: 2229467-73-4)

2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2229467-73-4, represents a fusion of aromatic and heterocyclic moieties, making it a promising candidate for further exploration in drug discovery and medicinal chemistry. The presence of both fluoro and nitro substituents in its molecular framework suggests potential bioactivity and metabolic stability, which are critical factors in the development of novel therapeutic agents.

The molecular structure of 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine consists of a cyclopropyl group attached to an amine-substituted ethyl chain, with the aromatic ring bearing both fluoro and nitro functional groups. This arrangement not only imparts distinct electronic properties but also opens up possibilities for diverse interactions with biological targets. The fluoro group, known for its ability to enhance binding affinity and metabolic stability, is particularly noteworthy in this context. Additionally, the nitro group can serve as a pharmacophore, contributing to the compound's reactivity and potential therapeutic effects.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with inflammation, cancer, and neurological disorders. The structural features of 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine make it an intriguing candidate for such applications. For instance, the cyclopropyl moiety has been shown to enhance binding interactions with certain enzymes and receptors, while the fluoro and nitro groups can fine-tune pharmacokinetic profiles. These attributes have prompted researchers to investigate its potential as a lead compound for further derivatization and optimization.

One of the most compelling aspects of 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine is its versatility in chemical modification. The presence of multiple reactive sites allows for the introduction of additional functional groups or the alteration of existing ones, enabling the creation of a library of analogs with tailored properties. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity. Recent studies have demonstrated that derivatives of this compound exhibit promising effects in preclinical models, suggesting its potential as a scaffold for developing new drugs.

The synthesis of 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include the formation of the cyclopropyl group followed by functionalization at the aromatic ring. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological profile of 2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine is still under investigation, but preliminary data suggest that it may possess anti-inflammatory and anticancer properties. The fluoro group is known to enhance binding interactions with target proteins, while the nitro group can undergo reduction to form reactive intermediates that may interfere with disease pathways. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In conclusion,2-1-(2-fluoro-4-nitrophenyl)cyclopropylethan-1-amine (CAS No: 2229467-73-4) represents a fascinating compound with significant promise in pharmaceutical research. Its unique structural features and potential bioactivity make it an attractive candidate for further exploration. As our understanding of its properties grows, this molecule is likely to play a crucial role in the development of new therapeutic strategies across various medical disciplines.

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